

# Safety and efficacy of endostatin in combination with classical therapies

Author: BenchChem Technical Support Team. Date: December 2025



# Endostatin in Oncology: A Comparative Guide to Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

**Endostatin**, an endogenous inhibitor of angiogenesis, has emerged as a significant area of investigation in oncology. Its potential to restrict tumor growth by cutting off its blood supply has led to numerous preclinical and clinical studies evaluating its efficacy and safety, particularly in combination with classical cancer therapies such as chemotherapy and radiotherapy. This guide provides an objective comparison of **endostatin**'s performance in various combination regimens, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

# Efficacy of Endostatin in Combination with Chemotherapy

The addition of recombinant human **endostatin** (rh-**endostatin**) to standard chemotherapy regimens has shown promising results across a range of solid tumors. Clinical studies have consistently demonstrated that this combination can lead to improved treatment responses and survival outcomes compared to chemotherapy alone.

### **Non-Small Cell Lung Cancer (NSCLC)**



In the setting of advanced NSCLC, the combination of rh-**endostatin** with platinum-based chemotherapy has been extensively studied. A meta-analysis of 24 randomized controlled trials involving 2,114 patients showed that the addition of rh-**endostatin** to a vinorelbine and cisplatin (NP) regimen significantly improved the total effective rate and the clinical benefit rate compared to the NP regimen alone, without a significant increase in adverse events.[1]

| Efficacy<br>Endpoint                    | Endostatin<br>+<br>Chemother<br>apy (NPE<br>regimen) | Chemother<br>apy Alone<br>(NP<br>regimen) | Relative<br>Risk (RR) /<br>Hazard<br>Ratio (HR) | p-value   | Citation |
|-----------------------------------------|------------------------------------------------------|-------------------------------------------|-------------------------------------------------|-----------|----------|
| Objective<br>Response<br>Rate (ORR)     | 54.52%                                               | 40.31%                                    | RR = 1.70<br>(95% CI:<br>1.48–1.95)             | < 0.00001 | [1]      |
| Clinical<br>Benefit Rate<br>(CBR)       | 78.39%                                               | 64.78%                                    | RR = 1.22<br>(95% CI:<br>1.15–1.29)             | < 0.00001 | [1]      |
| Median Progression- Free Survival (PFS) | 7.57 months                                          | Not Reported in this meta-analysis        | -                                               | -         | [2]      |
| Median<br>Overall<br>Survival (OS)      | Not Reached in this study                            | Not Reported in this meta-analysis        | -                                               | -         | [2]      |

A real-world study of **endostatin** combined with a PD-1 antibody and chemotherapy for advanced or metastatic NSCLC showed an ORR of 72.06% and a disease control rate (DCR) of 95.59%.[3] The median PFS was 22.0 months, and the median OS was 31.0 months.[3]

## **Small Cell Lung Cancer (SCLC)**

For SCLC, a phase 2 single-arm multicenter trial investigating **endostatin** with platinumetoposide chemotherapy reported significant efficacy.



| Efficacy Endpoint                         | Endostatin + Platinum-<br>Etoposide | Citation |
|-------------------------------------------|-------------------------------------|----------|
| Objective Response Rate (ORR)             | 61.9%                               | [4][5]   |
| Disease Control Rate (DCR)                | 95.2%                               | [4][5]   |
| Median Progression-Free<br>Survival (PFS) | 8.0 months                          | [4][5]   |
| Median Overall Survival (OS)              | 13.6 months                         | [4][5]   |

#### **Breast Cancer**

In HER-2-negative metastatic breast cancer, combining **endostatin** with taxane-based chemotherapy has demonstrated notable response rates.

| Treatment Line        | Objective<br>Response Rate<br>(ORR) | Median<br>Progression-Free<br>Survival (PFS) | Citation |
|-----------------------|-------------------------------------|----------------------------------------------|----------|
| First-line            | 79.3%                               | 11.9 months                                  | [6]      |
| Second-line           | 54.5%                               | 7.5 months                                   | [6]      |
| Third-line and beyond | 16.7%                               | 7.4 months                                   | [6]      |

# Efficacy of Endostatin in Combination with Radiotherapy and Chemoradiotherapy

**Endostatin**'s ability to normalize tumor vasculature is thought to enhance the efficacy of radiotherapy by improving oxygenation within the tumor microenvironment.

### **Non-Small Cell Lung Cancer (NSCLC)**

A pooled analysis of seven studies with 271 patients with locally advanced NSCLC evaluated the combination of **endostatin** with radiotherapy (ERT) or concurrent chemoradiotherapy (ECRT).



| Efficacy<br>Endpoint                         | Endostatin +<br>RT/CCRT<br>(Pooled) | Endostatin +<br>CCRT (ECRT) | Endostatin +<br>RT (ERT) | Citation |
|----------------------------------------------|-------------------------------------|-----------------------------|--------------------------|----------|
| Objective<br>Response Rate<br>(ORR)          | 77.2%                               | 77.5%                       | 76.1%                    | [7]      |
| Median<br>Progression-Free<br>Survival (PFS) | 11.3 months                         | 11.2 months                 | 11.8 months              | [7]      |
| Median Overall<br>Survival (OS)              | 18.9 months                         | 18.4 months                 | 19.6 months              | [7]      |
| 1-Year Overall<br>Survival Rate              | 79.4%                               | 81.6%                       | 72.8%                    | [7]      |
| 2-Year Overall<br>Survival Rate              | 59.0%                               | 55.7%                       | -                        | [7]      |

A meta-analysis of ten studies with 716 patients focusing on **endostatin** with concurrent chemoradiotherapy (CCRT) for locally advanced NSCLC also showed significant improvements in ORR and DCR.[8]

### **Esophageal Squamous Cell Carcinoma (ESCC)**

For unresectable ESCC, the addition of **endostatin** to definitive chemoradiotherapy has been investigated in several studies.



| Efficacy<br>Endpoint                         | Endostatin +<br>Chemoradioth<br>erapy | Chemoradioth erapy Alone | p-value | Citation |
|----------------------------------------------|---------------------------------------|--------------------------|---------|----------|
| Objective<br>Response Rate<br>(ORR)          | 62.3%                                 | 55.1%                    | > 0.05  | [9]      |
| Median<br>Progression-Free<br>Survival (PFS) | 16.5 months                           | 9.3 months               | < 0.05  | [9]      |
| 1-Year Overall<br>Survival Rate              | 78.1%                                 | 67.7%                    | < 0.05  | [9]      |
| 2-Year Overall<br>Survival Rate              | 56.2%                                 | 45.1%                    | < 0.05  | [9]      |

Another phase II study reported an ORR of 83.8% with a median PFS of 11.5 months and a median OS of 18.5 months for **endostatin** combined with oxaliplatin-based chemoradiotherapy. [10]

### **Nasopharyngeal Carcinoma (NPC)**

In locally advanced NPC, a phase III trial demonstrated that adding **endostatin** to CCRT significantly improved 3-year PFS (84.8% vs. 75.1%), OS (89.2% vs. 85.3%), and distant metastasis-free survival (DMFS) (89.7% vs. 80.5%).[11]



| Efficacy<br>Endpoint<br>(3-Year<br>Rate) | Endostatin<br>+ CCRT | CCRT<br>Alone | Hazard<br>Ratio (HR)                   | p-value | Citation |
|------------------------------------------|----------------------|---------------|----------------------------------------|---------|----------|
| Progression-<br>Free Survival<br>(PFS)   | 84.8%                | 75.1%         | HR = 0.544<br>(95% CI:<br>0.336-0.879) | 0.011   | [11]     |
| Overall<br>Survival (OS)                 | 89.2%                | 85.3%         | HR = 0.595<br>(95% CI:<br>0.361-0.982) | 0.039   | [11]     |
| Distant Metastasis- Free Survival (DMFS) | 89.7%                | 80.5%         | HR = 0.468<br>(95% CI:<br>0.266-0.821) | 0.007   | [11]     |

# Safety Profile of Endostatin Combination Therapies

Across numerous clinical trials, the combination of **endostatin** with chemotherapy or radiotherapy has been generally well-tolerated. The incidence of severe adverse events is not significantly increased compared to the classical therapies alone.[1][8] Common grade 3/4 toxicities are typically those associated with the chemotherapy or radiotherapy backbone, such as neutropenia, leukopenia, esophagitis, and radiation pneumonitis.[6][7][10] Importantly, the addition of **endostatin** has not been associated with a significant increase in treatment-related deaths.[5]

## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of clinical findings. Below are summaries of typical methodologies employed in key trials.

# Protocol for Endostatin with Chemotherapy in SCLC (Phase II, Single-Arm)[5]

Patient Population: Newly diagnosed SCLC patients.



#### • Treatment Regimen:

- **Endostatin**: Continuous intravenous pump infusion of 90 mg for 72 hours, 3 days before chemotherapy, followed by 120 mg for 96 hours the day after chemotherapy infusion.
- Chemotherapy: Standard platinum combined with etoposide, administered once every 21 days for up to six cycles.
- Maintenance: Endostatin maintenance therapy until disease progression or unacceptable toxicity.
- Efficacy Evaluation: Chest CT imaging every two cycles, assessed using RECIST 1.1 criteria for ORR and DCR. PFS and OS were also evaluated.
- Safety Evaluation: Monitoring and grading of adverse events according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

# Protocol for Endostatin with Chemoradiotherapy in ESCC (Phase II, Randomized)[9]

- Patient Population: Locally advanced ESCC patients with a performance status of 0-1.
- Treatment Arms:
  - Experimental Arm: **Endostatin** (7.5 mg/m² daily for 14 days) with concurrent chemoradiotherapy.
  - Control Arm: Concurrent chemoradiotherapy alone.
- Chemoradiotherapy Regimen: Docetaxel (75 mg/m²) on day 1 and cisplatin (25 mg/m²) on days 1-3, with intensity-modulated radiation therapy (IMRT) at a dose of 60-66 Gy in 30-33 fractions over 6-7 weeks.
- Efficacy Evaluation: Primary endpoint was OS. Secondary endpoints included PFS, ORR, and assessment of tumor angiogenesis via CT perfusion imaging and microvessel density (MVD) analysis.





Safety Evaluation: Monitoring and grading of toxicities.

## **Signaling Pathways and Mechanisms of Action**

**Endostatin** exerts its anti-angiogenic effects through a multi-targeted mechanism, primarily by interfering with key signaling pathways in endothelial cells.

### **Inhibition of VEGF Signaling**

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor. **Endostatin** has been shown to directly interact with the VEGF receptor 2 (KDR/Flk-1), blocking VEGF-mediated signaling.[12] This inhibition prevents the activation of downstream pathways such as ERK, p38 MAPK, and FAK, which are crucial for endothelial cell proliferation, migration, and survival.[12]



Click to download full resolution via product page

Endostatin blocks VEGF-induced signaling.

#### **Interaction with Integrin Signaling**

**Endostatin** also interacts with integrins, particularly  $\alpha 5\beta 1$ , on the surface of endothelial cells. This interaction can disrupt cell-matrix adhesions and inhibit cell migration. The binding of **endostatin** to  $\alpha 5\beta 1$  integrin can lead to the activation of Src kinase and subsequent inactivation of RhoA, resulting in the disassembly of actin stress fibers and focal adhesions.





Click to download full resolution via product page

Endostatin's interaction with integrin signaling.

### **Experimental Workflow for a Typical Clinical Trial**

The logical flow of a clinical trial evaluating **endostatin** in combination with classical therapies follows a structured path from patient recruitment to data analysis.





Click to download full resolution via product page

A typical clinical trial workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A meta-analysis of recombinant human endostatin combined with NP regimen for treating non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rh-endostatin plus camrelizumab and chemotherapy in first-line treatment of advanced non-small cell lung cancer: A multicenter retrospective study PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Efficacy and safety of endostatin in combination with chemotherapy in small cell lung cancer: a phase 2 single-arm multicenter open-label trial - Zhao - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Efficacy and safety of endostatin in combination with chemotherapy in small cell lung cancer: a phase 2 single-arm multicenter open-label trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of endostar combined with taxane-based regimens for HER-2-negative metastatic breast cancer patients PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of recombinant human endostatin combined with radiotherapy or chemoradiotherapy in patients with locally advanced non-small cell lung cancer: a pooled analysis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endostar (rh-endostatin) improves efficacy of concurrent chemoradiotherapy for locally advanced non-small cell lung cancer: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 9. asco.org [asco.org]
- 10. Endostatin and Oxaliplatin-Based Chemoradiotherapy for Inoperable Esophageal Squamous Cell Carcinoma: Results of a Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Endostatin blocks vascular endothelial growth factor-mediated signaling via direct interaction with KDR/Flk-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Safety and efficacy of endostatin in combination with classical therapies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b067465#safety-and-efficacy-of-endostatin-in-combination-with-classical-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com